Structural Differentiation: 3,4-Dimethoxyphenylpropanoyl Side‑Chain Versus Indole and Cyclohexyl Analogs
The target compound bears a 3‑(3,4‑dimethoxyphenyl)propanoyl substituent on the piperazine nitrogen. Its closest documented analog, 2‑{4‑[3‑(1H‑indol‑3‑yl)propanoyl]‑1‑piperazinyl}‑4‑methylquinoline, replaces the dimethoxyphenyl system with an indole . A second comparator, 3‑cyclohexyl‑1‑[4‑(5,8‑dimethoxy‑4‑methylquinolin‑2‑yl)piperazin‑1‑yl]propan‑1‑one, positions the dimethoxy groups on the quinoline ring and uses a cyclohexylpropanoyl side‑chain . The 3,4‑dimethoxyphenyl group contributes two methoxy oxygen atoms as hydrogen‑bond acceptors and increases the polar surface area relative to the indole analog, predicted to modulate blood‑brain barrier permeability and receptor‑binding orientation within the 5‑HT₆ pharmacophore disclosed in WO2005030724A1 [1].
| Evidence Dimension | Substituent composition and computed physicochemical properties |
|---|---|
| Target Compound Data | 3,4‑dimethoxyphenylpropanoyl side‑chain; molecular formula C₂₅H₂₉N₃O₃; MW 419.53; 5 H‑bond acceptors; Exact Mass 419.220892 |
| Comparator Or Baseline | Comparator 1 (indole analog): 3‑(1H‑indol‑3‑yl)propanoyl side‑chain; C₂₅H₂₆N₄O; MW 398.50; fewer H‑bond acceptors. Comparator 2 (cyclohexyl‑dimethoxyquinoline analog): cyclohexylpropanoyl side‑chain; C₂₅H₃₅N₃O₃; MW 425.56; dimethoxy on quinoline core rather than phenyl ring. |
| Quantified Difference | Target has 5 H‑bond acceptors vs. 3–4 in indole analog; MW Δ ≈ +21 vs. indole analog, ≈ −6 vs. cyclohexyl analog. Dimethoxy positioning on phenyl ring (target) versus quinoline core (comparator 2) shifts electronic distribution and metabolic vulnerability. |
| Conditions | Structural identity confirmed by ¹H NMR (SpectraBase Compound ID FXa8C3dAgWK) [2]; comparator structures from vendor and patent listings. |
Why This Matters
The dimethoxyphenylpropanoyl motif provides a distinct hydrogen‑bonding and lipophilic signature that cannot be recapitulated by indole or cyclohexyl analogs, making it essential for studies probing the role of methoxy‑aryl interactions in piperazinyl‑quinoline SAR.
- [1] WO2005030724A1 – Piperazinyl‑quinoline derivatives useful for the treatment of CNS disorders. SmithKline Beecham (Glaxo Group Ltd); 2005. View Source
- [2] SpectraBase; Compound ID FXa8C3dAgWK; quinoline, 2‑[4‑[3‑(3,4‑dimethoxyphenyl)‑1‑oxopropyl]‑1‑piperazinyl]‑4‑methyl‑; https://spectrabase.com/compound/FXa8C3dAgWK (accessed 2026-04-30). View Source
